2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide
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Overview
Description
2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methoxyphenyl group, and an acetamide moiety
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to dna or inhibiting specific enzymes
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide are currently unknown. Based on the structure of the compound, it may be involved in reactions at the benzylic position . .
Pharmacokinetics
Information on its bioavailability, half-life, metabolism, and excretion is currently unavailable . Further pharmacokinetic studies are needed to understand how this compound is processed in the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific studies on this compound, it is difficult to predict its potential effects. Similar compounds have been shown to induce apoptosis or inhibit cell growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide typically involves the reaction of 2-methoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-methoxyphenyl)acetamide
- 2-Chloro-N-(3-methoxyphenyl)acetamide
- 2-Chloro-N-(2,3-dimethoxyphenyl)acetamide
- 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide is unique due to the presence of both a methoxy group and a chloro group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-10-5-3-2-4-8(10)9(14)7-13-11(15)6-12/h2-5H,6-7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLBYODTCLRZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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